

IR spectroscopy of 6-Amino-2,3-difluorophenol

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Compound of Interest

Compound Name: 6-Amino-2,3-difluorophenol

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An In-Depth Technical Guide to the Infrared Spectroscopy of **6-Amino-2,3-difluorophenol**

Abstract

This technical guide provides a comprehensive analysis of **6-Amino-2,3-difluorophenol** using Fourier Transform Infrared (FT-IR) spectroscopy. Authored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of IR spectroscopy and applies them to the structural elucidation of this specific fluorinated aromatic compound. It outlines a detailed experimental protocol for acquiring a high-quality spectrum and offers an in-depth interpretation of the characteristic vibrational modes. The causality behind spectral features, including the influence of hydrogen bonding and electronegative fluorine substituents, is discussed. This guide serves as a practical reference for the characterization of **6-Amino-2,3-difluorophenol** and similar complex organic molecules.

Introduction: The Significance of 6-Amino-2,3-difluorophenol

6-Amino-2,3-difluorophenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.^[1] Its structure, featuring an aniline, a phenol, and two adjacent fluorine atoms on the benzene ring, provides a unique combination of functional groups. This trifecta of functionalities makes it a valuable building block, or synthon, for the synthesis of novel pharmaceutical agents and agrochemicals.^[2] The fluorine substitutions are particularly noteworthy, as they can enhance critical properties such as metabolic stability, binding affinity, and lipophilicity in drug candidates.^{[1][3]}

Given its role as a key intermediate, verifying the identity and purity of **6-Amino-2,3-difluorophenol** is paramount. Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational frequencies of a molecule's chemical bonds. [4] This guide explains how to acquire and interpret the IR spectrum of **6-Amino-2,3-difluorophenol** to confirm the presence of its key functional groups and overall structure.

Chemical Profile:

Property	Value	Source(s)
IUPAC Name	6-Amino-2,3-difluorophenol	[5]
Synonyms	3,4-Difluoro-2-hydroxyaniline	[1][6]
CAS Number	115551-33-2	[1][6][7]
Molecular Formula	C ₆ H ₅ F ₂ NO	[1][6]
Molecular Weight	145.11 g/mol	[1][6][7]
Appearance	Greyish-green powder	[1]

Fundamentals of IR Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds within a molecule are not rigid; they vibrate by stretching and bending at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes.[4] An IR spectrum is a plot of this absorption (or transmittance) versus the frequency of the radiation, typically expressed in wavenumbers (cm⁻¹).

The frequency of a particular vibration is determined by the masses of the bonded atoms and the strength of the bond between them. Therefore, specific functional groups (e.g., O-H, N-H, C=O, C-F) give rise to characteristic absorption bands within predictable regions of the IR spectrum. The intensity and shape (broad vs. sharp) of these bands provide further structural information. For instance, the broadness of the O-H stretching band in phenols is a direct result of intermolecular hydrogen bonding.[8][9]

Experimental Protocol: Acquiring the IR Spectrum

This section details a robust protocol for obtaining a high-quality FT-IR spectrum of **6-Amino-2,3-difluorophenol**, a solid powder at room temperature.^[1] The Potassium Bromide (KBr) pellet method is described, as it is a common and effective technique for solid samples.

Instrumentation and Self-Validation

- **Instrument:** A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- **Trustworthiness Check:** Before analysis, the instrument's performance should be verified using a polystyrene film standard. The positions of key peaks should be within $\pm 2\text{ cm}^{-1}$ of their known values to ensure wavenumber accuracy. The spectrometer's internal diagnostics should also be checked for energy output and alignment.

Sample Preparation: KBr Pellet Method

The causality for choosing the KBr method lies in its transparency to infrared radiation in the mid-IR region ($4000\text{--}400\text{ cm}^{-1}$), preventing interference with the sample spectrum.

- **Drying:** Gently dry the **6-Amino-2,3-difluorophenol** sample and spectroscopy-grade KBr powder in an oven at $\sim 110^{\circ}\text{C}$ for 2-4 hours to remove any adsorbed water. Moisture is a critical interferent, showing a very broad O-H stretch around 3400 cm^{-1} and a bending mode around 1640 cm^{-1} .
- **Weighing:** Weigh approximately 1-2 mg of the **6-Amino-2,3-difluorophenol** sample and 150-200 mg of the dried KBr. The low sample-to-KBr ratio (approx. 1:100) is crucial for achieving a transparent pellet and ensuring that absorption bands are not saturated.
- **Grinding:** Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with a pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This step is vital for reducing particle size, which minimizes scattering of the IR beam and produces sharp, well-defined peaks.
- **Pellet Pressing:** Transfer the powder to a pellet press die. Apply pressure under a vacuum (to remove trapped air) according to the manufacturer's instructions (typically 7-10 tons) for

several minutes.

- Inspection: Carefully remove the resulting KBr pellet. It should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure.

Data Acquisition Workflow



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Caption: Experimental workflow for FT-IR analysis.

- Acquire Background Spectrum: Place the empty pellet holder in the spectrometer's sample compartment. Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm^{-1}). This is a critical self-validating step that measures the instrument's ambient atmosphere (H_2O , CO_2), which is then subtracted from the sample spectrum.
- Acquire Sample Spectrum: Mount the KBr pellet in the holder and place it in the sample compartment. Collect the sample spectrum using the same parameters as the background scan.
- Processing: The resulting spectrum should be baseline-corrected and displayed in terms of absorbance or percent transmittance.

Spectral Interpretation and Discussion

The IR spectrum of **6-Amino-2,3-difluorophenol** is a composite of the vibrations from its phenol, primary aromatic amine, and di-fluorinated benzene ring components. The interpretation below is based on established group frequencies for these functionalities.^{[10][11]}
^[12]

The O-H and N-H Stretching Region (3600 - 3200 cm^{-1})

This region is dominated by the stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups.

- **O-H Stretch (Phenolic):** A very broad and intense absorption is expected between 3550 cm^{-1} and 3200 cm^{-1} .^{[8][13]} The significant broadening is a hallmark of strong intermolecular hydrogen bonding between the phenolic -OH groups of adjacent molecules.
- **N-H Stretch (Primary Aromatic Amine):** Primary amines exhibit two distinct bands in this region: an asymmetric stretch (higher frequency, $\sim 3400\text{--}3500\text{ cm}^{-1}$) and a symmetric stretch (lower frequency, $\sim 3300\text{--}3400\text{ cm}^{-1}$).^{[11][14]}
- **Combined Appearance:** In **6-Amino-2,3-difluorophenol**, the two sharp N-H stretching bands will be superimposed on the broad O-H absorption. This will likely result in a complex, broad envelope with two discernible shoulders or peaks on the higher wavenumber side.

The Aromatic C-H and Double Bond Region ($3100 - 1400\text{ cm}^{-1}$)

- **Aromatic C-H Stretch:** Weak to medium sharp bands are expected just above 3000 cm^{-1} (typically $3030\text{--}3100\text{ cm}^{-1}$), characteristic of C-H bonds where the carbon is part of an aromatic ring.^{[4][15]}
- **N-H Bend (Scissoring):** A medium to strong band should appear in the $1650\text{--}1580\text{ cm}^{-1}$ range, confirming the presence of a primary amine ($-\text{NH}_2$) group.^{[11][16]}
- **C=C Ring Stretching:** The benzene ring itself gives rise to several characteristic stretching vibrations. Expect a series of medium to strong bands in the $1620\text{--}1585\text{ cm}^{-1}$ and $1500\text{--}1400\text{ cm}^{-1}$ regions.^{[15][17]} These bands confirm the presence of the aromatic core.

The Fingerprint Region ($< 1400\text{ cm}^{-1}$)

This region contains a wealth of complex, overlapping absorptions, including C-O, C-N, and C-F stretching, as well as various bending vibrations.

- **C-N Stretch (Aromatic Amine):** A strong band is anticipated in the $1335\text{--}1250\text{ cm}^{-1}$ range.^{[11][16]} This absorption is typically at a higher frequency for aromatic amines compared to

aliphatic amines due to the partial double bond character of the C-N bond from resonance with the ring.

- C-O Stretch (Phenolic): A strong absorption band is expected around 1220 cm^{-1} . The position of this band is highly diagnostic for phenols, distinguishing them from aliphatic alcohols which absorb at lower wavenumbers ($1050\text{--}1150\text{ cm}^{-1}$).[\[10\]](#)
- C-F Stretches: Carbon-fluorine bonds produce very strong absorption bands. For fluorinated aromatic compounds, these typically appear in the $1350\text{--}1100\text{ cm}^{-1}$ range.[\[12\]](#) Given the two adjacent fluorine atoms, one or more very intense bands are expected in this region. These will likely overlap with the C-N and C-O stretches, creating a complex and intense pattern that is highly characteristic of the molecule. For the related 2,3-difluorophenol, strong C-F stretching bands have been assigned near 1331 cm^{-1} and 1279 cm^{-1} .[\[12\]](#)
- C-H Out-of-Plane (OOP) Bending: Strong absorptions between 900 cm^{-1} and 675 cm^{-1} arise from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[\[10\]](#)[\[17\]](#)

Data Summary: Predicted IR Absorptions

The following table summarizes the expected characteristic IR absorption bands for **6-Amino-2,3-difluorophenol**.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
3550 - 3200	O-H Stretch (H-bonded)	Phenol (-OH)	Strong, Very Broad
3500 - 3300	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	Medium, Sharp (2 bands)
3100 - 3030	C-H Stretch	Aromatic Ring	Weak to Medium
1650 - 1580	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	Medium to Strong
1620 - 1400	C=C Ring Stretch	Aromatic Ring	Medium to Strong (multiple bands)
1335 - 1250	C-N Stretch	Aromatic Amine	Strong
~1220	C-O Stretch	Phenol	Strong
1350 - 1100	C-F Stretch	Aryl Fluoride	Very Strong (multiple bands)
900 - 675	C-H Out-of-Plane Bend	Aromatic Ring	Strong

Conclusion

Infrared spectroscopy is a powerful and definitive tool for the structural verification of **6-Amino-2,3-difluorophenol**. By following a validated experimental protocol, a high-quality spectrum can be obtained. The key to accurate interpretation lies in systematically identifying the characteristic absorption bands for each functional group: the broad O-H stretch of the phenol, the doublet N-H stretch of the primary amine, the C=C ring stretches of the aromatic core, and the highly intense C-O, C-N, and C-F stretches in the fingerprint region. The combination of these features provides an unambiguous confirmation of the molecule's identity, making IR spectroscopy an essential quality control and research tool in any workflow involving this valuable chemical intermediate.

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